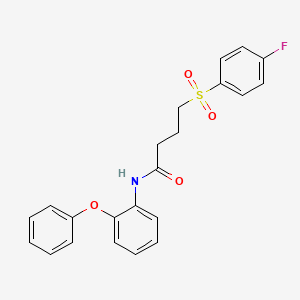

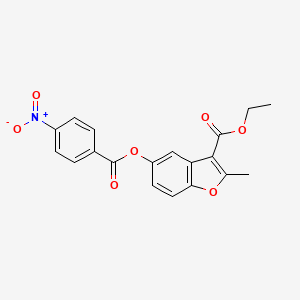

4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

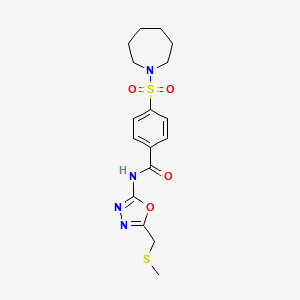

“4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate” is a chemical compound with the CAS Number 432000-74-3 . It has a molecular weight of 322.33 . The compound is also known as “4-formyl-2-methoxyphenyl 4-methoxybenzoate” with the CAS Number 5420-38-2 and a molecular weight of 286.28 .

Molecular Structure Analysis

The InChI code for “4-formyl-2-methoxyphenyl 4-methoxybenzoate” is 1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3 . For “this compound”, the molecular formula is C15H14O6S .Physical and Chemical Properties Analysis

The compound “this compound” has a predicted density of 1.327±0.06 g/cm3 and a predicted boiling point of 517.3±50.0 °C . The compound “4-formyl-2-methoxyphenyl 4-methoxybenzoate” is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique

Methanolysis and Intramolecular Catalysis

- Methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate with anhydrous potassium carbonate at ambient temperature yields the dimethyl acetal of 2-formylbenzenesulfonic acid. This process is catalyzed by the neighboring aldehyde carbonyl group, indicating intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev & Bhatt, 1997).

Antiviral Applications

- Paeonol-phenylsulfonyl derivatives, including 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate, show potent antiviral effects against Hepatitis B virus (HBV), with significant selectivity indexes exceeding those of commercial antiviral drugs (Huang et al., 2016).

Antimalarial and Anticancer Activities

- Ether aryl sulfonic acid esters, such as 4-methoxyphenyl 4-nitrobenzenesulfonate, exhibit selective antimalarial and anticancer properties, offering a potential avenue for therapeutic applications (Betts et al., 2006).

Chiral Chemical Synthesis

- Norpseudoephedrine-derived 2-methoxy-3-sulfonyl-1,3-oxazolidines are used in the synthesis of homochiral oxazolidine-masked 2-formylalkanones, showcasing their application in chiral chemistry (Conde-Frieboes & Hoppe, 1992).

Noncovalent Interactions in Supramolecular Structures

- 2- and 4-formylphenyl arylsulfonates form solid-state structures through halogen-bonding interactions. These compounds provide insights into the role of noncovalent interactions in supramolecular architectures (Andleeb et al., 2018).

Luminescent Lanthanide Coordination Polymers

- Sodium 4-hydroxybenzenesulfonate reacts with LnCl3·6H2O to form novel luminescent lanthanide coordination polymers, which have been studied for their structural and luminescence properties (Yang et al., 2008).

Fluorogenic Aldehydes for Monitoring Reactions

- A fluorogenic aldehyde with a 1,2,3-triazole moiety has been developed for monitoring the progress of aldol reactions, demonstrating a novel application in reaction monitoring (Guo & Tanaka, 2009).

Synthesis of Ionic Stilbazolium Salts

- Ionic stilbazolium salts synthesized with benzenesulfonates show potential in nonlinear optics, as evidenced by their structural and electro-optical properties (Yang et al., 2005).

Ruthenium Catalyzed Reductions

- Ruthenium catalysis is used for the reduction of nitroarenes and azaaromatic compounds, indicating its utility in organic synthesis (Watanabe et al., 1984).

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S/c1-19-12-4-6-13(7-5-12)22(17,18)21-14-8-3-11(10-16)9-15(14)20-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSFUBYFOREMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2815702.png)

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2815713.png)

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)